molecular formula C9H9NO4 B14138754 2-Methoxy-6-nitrobenzeneacetaldehyde CAS No. 85355-48-2

2-Methoxy-6-nitrobenzeneacetaldehyde

Cat. No.: B14138754
CAS No.: 85355-48-2
M. Wt: 195.17 g/mol
InChI Key: WRICIFHHNGGISX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-6-nitrobenzeneacetaldehyde is an organic compound with the molecular formula C9H9NO4 It is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a benzene ring, along with an aldehyde functional group (-CHO)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-nitrobenzeneacetaldehyde typically involves the nitration of 2-methoxybenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-nitrobenzeneacetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: 2-Methoxy-6-nitrobenzoic acid

    Reduction: 2-Methoxy-6-aminobenzeneacetaldehyde

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-6-nitrobenzeneacetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-nitrobenzeneacetaldehyde involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.

    6-Nitrobenzaldehyde: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    2-Methoxy-6-aminobenzeneacetaldehyde: Formed by the reduction of the nitro group in 2-Methoxy-6-nitrobenzeneacetaldehyde.

Uniqueness

This compound is unique due to the presence of both methoxy and nitro groups on the benzene ring, along with an aldehyde functional group

Properties

CAS No.

85355-48-2

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

2-(2-methoxy-6-nitrophenyl)acetaldehyde

InChI

InChI=1S/C9H9NO4/c1-14-9-4-2-3-8(10(12)13)7(9)5-6-11/h2-4,6H,5H2,1H3

InChI Key

WRICIFHHNGGISX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1CC=O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.